molecular formula C19H16N4O2S B2541198 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1325686-95-0

2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2541198
CAS No.: 1325686-95-0
M. Wt: 364.42
InChI Key: RBVQTHYSKPJHPU-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the indole or thiophene rings to their corresponding oxo derivatives.

  • Reduction: : Reduction of the oxadiazole ring to form a more reduced analog.

  • Substitution: : Replacement of hydrogen atoms on the indole or thiophene rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or organometallic reagents.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde or thiophene-2-carboxaldehyde.

  • Reduction: : 1,2,4-oxadiazole-3-thiol.

  • Substitution: : Various substituted indoles or thiophenes depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to downstream biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

This compound is unique due to its combination of indole, thiophene, and oxadiazole rings. Similar compounds include:

  • Indole derivatives: : Often used in pharmaceuticals and agrochemicals.

  • Thiophene derivatives: : Known for their electronic properties and use in materials science.

  • Oxadiazole derivatives: : Commonly found in various chemical and biological applications.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-25-19)16-6-3-9-26-16/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVQTHYSKPJHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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